5-Aminoisophthalamide hydrochloride CAS 203515-86-0 properties
5-Aminoisophthalamide hydrochloride CAS 203515-86-0 properties
An In-depth Technical Guide to 5-Aminoisophthalamide hydrochloride (CAS 203515-86-0): Properties, Synthesis, and Core Applications
Abstract
This technical guide provides a comprehensive overview of 5-Aminoisophthalamide hydrochloride (CAS 203515-86-0), a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's physicochemical properties, its critical role in the synthesis of non-ionic X-ray contrast agents, and detailed, field-proven protocols for its synthesis and subsequent functionalization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a vital resource for professionals working with this compound.
Chemical Identity and Physicochemical Properties
5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride, also known by its synonym ABA Hydrochloride, is a synthetic organic compound whose identity and properties are foundational to its application.[1] The hydrochloride salt form is particularly significant as it enhances the compound's stability and solubility in aqueous media, which is crucial for downstream processing.[1]
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 203515-86-0 | [1][2][3][4][5][6][7][8] |
| IUPAC Name | 5-amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrochloride | [1] |
| Molecular Formula | C₁₄H₂₂ClN₃O₆ | [1][4][5] |
| Molecular Weight | 363.79 g/mol | [1][4][5][6][7] |
| Appearance | White to off-white or very pale yellow crystalline powder | [1][4][6][7][9][10] |
| Purity | Typically ≥98.0% (by HPLC) | [1][2][3][6] |
| Solubility | Freely soluble in water | [4][6][7][11][10] |
| Melting Point | 184-188°C; 211-214°C; 217-220°C (values vary between sources) | [4][12] |
| pH | 5.0-7.0 (1% aqueous solution) | [4] |
| Storage | Room temperature, in a cool, dry, and well-ventilated place under an inert atmosphere. Keep container tightly closed. | [2][4][5][6][7] |
| InChI Key | GNBBCFFLJFKAHB-UHFFFAOYSA-N | [2][3][11][10][13] |
Core Application: A Crucial Intermediate for Non-Ionic X-ray Contrast Agents
The primary and most significant application of 5-Aminoisophthalamide hydrochloride is its role as a key starting material in the synthesis of non-ionic, iodinated X-ray contrast agents, such as Iohexol and Ioversol.[1] These agents are essential in medical imaging for enhancing the visibility of internal body structures.
The molecular architecture of 5-Aminoisophthalamide hydrochloride is ideally suited for this purpose for two main reasons:
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Reactive Site for Iodination : The amino group (-NH₂) at the 5-position of the benzene ring activates the aromatic ring, directing the electrophilic substitution of iodine atoms to the 2, 4, and 6 positions. This tri-iodination is fundamental to the radiopaque properties of the final contrast agent, as the heavy iodine atoms effectively absorb X-rays.
-
Scaffold for Biocompatibility : The two N,N'-bis(2,3-dihydroxypropyl) side chains are critical for ensuring the high water solubility and low osmolality of the final product. These hydrophilic groups shield the hydrophobic, iodinated benzene core, leading to high biocompatibility and reduced adverse effects in patients.[1]
The progression from the intermediate to the final contrast agent is a multi-step process, beginning with the crucial iodination reaction.
Synthesis and Purification Protocol
The synthesis of 5-Aminoisophthalamide hydrochloride is a well-established industrial process, often starting from dimethyl 5-nitroisophthalate. The following protocol is a representative method derived from authoritative patent literature.[12]
Causality in Synthesis : This process involves two key transformations: amidation and nitro group reduction. The use of a base catalyst (sodium methoxide) is crucial for driving the amidation reaction to completion. The subsequent hydrogenation step specifically targets the nitro group for reduction to an amine, using a palladium-on-carbon catalyst which is highly effective and selective for this transformation. Finally, the addition of ethanolic hydrogen chloride serves a dual purpose: it protonates the newly formed amine to create the stable hydrochloride salt and simultaneously induces crystallization, facilitating the isolation of a pure product.[12]
Step-by-Step Methodology
-
Amidation :
-
Slurry dimethyl 5-nitroisophthalate (1.0 molar equivalent) in 2-methoxyethanol.[12]
-
Add 2,3-dihydroxypropylamine (2.1 molar equivalents). Warm the mixture until a complete solution is achieved.[12]
-
Add a catalytic amount of sodium methoxide (e.g., 0.05 molar equivalents).[12]
-
Heat the reaction mixture to reflux (approx. 108°C) for two hours.[12] The reaction progress can be monitored by TLC or HPLC.
-
-
Hydrogenation :
-
Cool the resulting solution of 5-nitro-N,N′-bis(2,3-dihydroxypropyl)isophthalamide to approximately 50°C.[12]
-
Add ethanol to increase the total volume, then warm to 60°C.[12]
-
Carefully add 10% palladium-on-carbon catalyst.[12]
-
Hydrogenate the mixture on a Parr shaker apparatus for approximately two hours, or until hydrogen uptake ceases.[12]
-
Remove the catalyst by filtration through a bed of celite.[12]
-
-
Isolation and Purification :
-
To the filtrate, add a solution of ethanolic hydrogen chloride until the solution is strongly acidic.[12]
-
Cool the system to 0°C with stirring to promote the crystallization of the hydrochloride salt.[12]
-
Collect the crystalline product by filtration.[12]
-
Wash the collected solid with cold ethanol and then ether.[12]
-
Dry the product in vacuo at 60°C to yield the final 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride.[12] A yield of over 95% can be expected.[12]
-
Protocol for Subsequent Iodination
Once synthesized, the title compound serves as the direct precursor for the tri-iodinated intermediate, referred to as "Compound B".[14]
Causality in Iodination : This electrophilic aromatic substitution reaction uses iodine chloride as the iodinating agent. The reaction is highly pH-dependent. The pH is initially adjusted to ~3 to facilitate the reaction. It is performed in multiple stages with pH adjustments before each addition of iodine chloride to maintain optimal reaction conditions and drive the substitution to completion at all three target positions (2, 4, and 6).[14] Excess, highly reactive iodine chloride is then quenched with a reducing agent like sodium bisulphite to prevent unwanted side reactions during purification.[14]
Step-by-Step Methodology
-
Dissolution : Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride (1.0 molar equivalent) in water at ambient temperature.[14]
-
pH Adjustment : Adjust the pH to approximately 3 using an aqueous solution of sodium hydroxide (e.g., 50% w/w).[14]
-
Staged Iodination :
-
Quenching : After the final addition and reaction period, add sodium bisulphite to quench any excess iodine chloride.[14]
-
Final pH Adjustment : Adjust the pH to 4-6 with sodium hydroxide. At this stage, the process solution contains the desired tri-iodinated product, which can be further purified.[14]
Analytical Characterization
To ensure the quality and purity of 5-Aminoisophthalamide hydrochloride, particularly for pharmaceutical applications, rigorous analytical testing is required.
-
High-Performance Liquid Chromatography (HPLC) : This is the primary method for determining purity.[1][6][7] A typical analysis would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, using UV detection. The purity is generally reported as a percentage based on the area of the main peak.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the compound.[6][7] Both ¹H and ¹³C NMR spectra would be acquired to ensure all expected signals are present and that their chemical shifts, integrations, and coupling patterns correspond to the assigned structure.
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
-
Certificate of Analysis (CoA) : For any research or developmental work, it is imperative to obtain a lot-specific Certificate of Analysis from the supplier. This document provides precise data on purity, identity confirmation (e.g., NMR, IR), and levels of any impurities.[2][3][6]
Handling, Storage, and Safety
-
Storage : The compound should be stored at room temperature in a tightly closed container, preferably in a cool, dry, and well-ventilated area away from incompatible materials.[2][4] Storage under an inert atmosphere is also recommended to prevent potential degradation.[5]
-
Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
-
Safety : According to available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13] Precautionary statements include P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]
Broader Research Context
While its primary role is as a pharmaceutical intermediate, the unique structure of 5-Aminoisophthalamide hydrochloride has led to its mention in broader research contexts. It has been suggested as a reagent or building block for developing complex organic molecules, such as dendrimers and other polymers used in drug delivery systems.[9] Additionally, its structure is amenable to use in modifying proteins and peptides to enhance their stability or functionality.[9] These potential applications, though less developed than its role in contrast media, highlight the compound's versatility as a chemical scaffold.
References
- 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0. (n.d.). [Source Not Available].
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5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. (n.d.). IndiaMART. Retrieved from [Link]
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1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
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5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
- US6441235B1 - Preparation of 5-amino-isophthalamides. (n.d.). Google Patents.
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5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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203515-86-0|5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride. (n.d.). Chem-Space. Retrieved from [Link]
- EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. (n.d.). Google Patents.
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